molecular formula C12H9ClFNO B1360004 4-(4-Chlorophenoxy)-3-fluoroaniline CAS No. 946664-06-8

4-(4-Chlorophenoxy)-3-fluoroaniline

Cat. No. B1360004
M. Wt: 237.66 g/mol
InChI Key: QUDNGESABWWZII-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenoxy)-3-fluoroaniline” likely belongs to the class of organic compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group1. The “4-Chlorophenoxy” and “3-fluoro” parts suggest that it has chlorine and fluorine atoms attached to the phenyl ring1.



Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution or nucleophilic aromatic substitution2. However, the exact synthesis process for “4-(4-Chlorophenoxy)-3-fluoroaniline” would depend on various factors including the starting materials and the specific conditions used.



Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenoxy)-3-fluoroaniline” would likely consist of a phenyl ring with an amino group, a chlorophenoxy group, and a fluorine atom attached to it34. The exact positions of these groups on the phenyl ring would depend on the specific synthesis process used.



Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenoxy)-3-fluoroaniline” would likely depend on the specific conditions and reagents used5. Anilines, in general, can undergo various types of reactions including electrophilic aromatic substitution and nucleophilic aromatic substitution6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenoxy)-3-fluoroaniline” would likely depend on its specific structure89. Factors that could influence its properties include the presence of the chlorophenoxy and fluoro groups, and the specific positions of these groups on the phenyl ring89.


Scientific Research Applications

Analytical Chemistry Applications

Organic Synthesis and Antimicrobial Studies

  • Synthesis of Thiazolidine Derivatives : This compound has been involved in the synthesis of various antimicrobial 4-oxo-thiazolidine derivatives, showcasing its role in creating novel pharmaceutical compounds (Patel, Mistry & Desai, 2009).

  • Production of Quinoxaline Derivatives : It plays a crucial role in the synthesis of unique quinoxaline derivatives, a process important in medicinal chemistry for developing new therapeutic agents (Maichrowski et al., 2013).

Metabolic Studies

  • Metabolism Research : Studies on the metabolism of similar chloro-fluoroaniline compounds in rats provide insights into how these compounds are processed biologically, which is vital for understanding their potential impacts and uses in medicine (Duckett et al., 2006).

Photochemical Applications

  • Photochemical Synthesis : Research into photoheterolysis of haloanilines, including 4-fluoroaniline derivatives, highlights the potential of these compounds in photochemically-driven synthetic processes (Fagnoni, Mella & Albini, 1999).

Studies on Chemical Stability

  • Chemical Stability Analysis : Investigations into the synthesis and decomposition of N- and 2-substituted 4-fluoroanilines, including studies on their thermal stability, provide valuable data for their safe handling and use in various chemical processes (Zakrzewska et al., 2001).

Biofield Energy Research

  • Biofield Energy Treatment : A study on the influence of biofield energy treatment on 3-Chloro-4-fluoroaniline showed significant changes in its physical, thermal, and spectral properties, suggesting potential applications in material science and energy medicine (Trivedi et al., 2015).

Safety And Hazards

The safety and hazards associated with “4-(4-Chlorophenoxy)-3-fluoroaniline” would likely depend on its specific structure and the conditions under which it is used101112. It’s important to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for research on “4-(4-Chlorophenoxy)-3-fluoroaniline” could include exploring its potential uses in various fields such as medicine, materials science, and industrial chemistry131415. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.


Please note that this information is based on similar compounds and related research, and may not be completely accurate for “4-(4-Chlorophenoxy)-3-fluoroaniline”. Always consult with a professional for more accurate information.


properties

IUPAC Name

4-(4-chlorophenoxy)-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDNGESABWWZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649872
Record name 4-(4-Chlorophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenoxy)-3-fluoroaniline

CAS RN

946664-06-8
Record name 4-(4-Chlorophenoxy)-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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